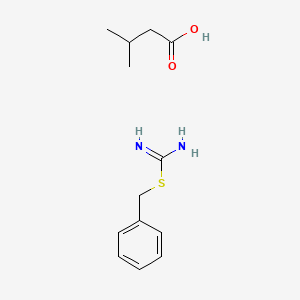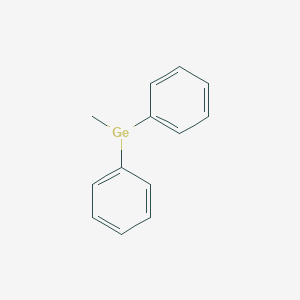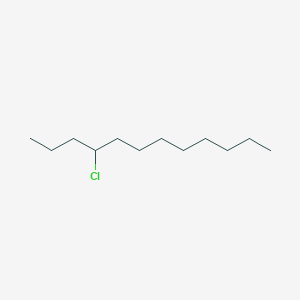
4-Chlorododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorododecane, also known as 1-Chlorododecane, is an organic compound with the molecular formula C₁₂H₂₅Cl. It is a chlorinated alkane, specifically a chlorinated derivative of dodecane. This compound is characterized by the presence of a chlorine atom attached to the fourth carbon of the dodecane chain. It is a colorless to pale yellow liquid with a molecular weight of 204.78 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Chlorododecane can be synthesized through the chlorination of dodecane. One common method involves the reaction of dodecanol with thionyl chloride (SOCl₂), which results in the substitution of the hydroxyl group with a chlorine atom . The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the chlorination of dodecane can be achieved using sulfuryl chloride (SO₂Cl₂) under UV light. This photochemical reaction ensures a high yield of this compound. The reaction mixture is then subjected to fractional distillation to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chlorododecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by various nucleophiles such as hydroxide ions (OH⁻), alkoxide ions (RO⁻), and amines (NH₂R).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form alkenes.
Oxidation: It can be oxidized to form corresponding alcohols or carboxylic acids under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Major Products:
Nucleophilic Substitution: Formation of alcohols, ethers, or amines.
Elimination Reactions: Formation of alkenes.
Oxidation: Formation of alcohols or carboxylic acids.
Applications De Recherche Scientifique
4-Chlorododecane has various applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other chlorinated compounds and surfactants.
Biology: Employed in studies involving the modification of biological molecules and the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 4-Chlorododecane primarily involves its reactivity as an alkylating agent. The chlorine atom in this compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds.
Comparaison Avec Des Composés Similaires
1-Bromododecane (C₁₂H₂₅Br): Similar in structure but contains a bromine atom instead of chlorine. It exhibits similar reactivity but with different reaction kinetics due to the nature of the halogen.
1-Iodododecane (C₁₂H₂₅I): Contains an iodine atom and is more reactive in nucleophilic substitution reactions compared to 4-Chlorododecane.
Dodecane (C₁₂H₂₆): The parent hydrocarbon without any halogen substitution.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the chlorine atom.
Propriétés
Numéro CAS |
2350-13-2 |
|---|---|
Formule moléculaire |
C12H25Cl |
Poids moléculaire |
204.78 g/mol |
Nom IUPAC |
4-chlorododecane |
InChI |
InChI=1S/C12H25Cl/c1-3-5-6-7-8-9-11-12(13)10-4-2/h12H,3-11H2,1-2H3 |
Clé InChI |
VQFULSRSQNTYFT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


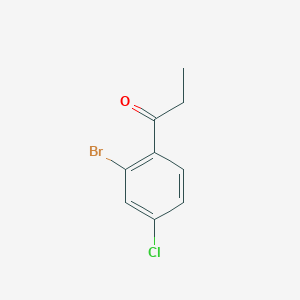
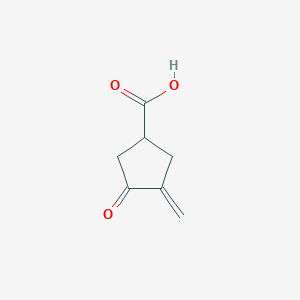
![(3S,4R,8R,9S,10S)-10-[(dimethylamino)methyl]-3,4-dihydroxy-N-(4-methoxyphenyl)-9-[4-(2-phenylethynyl)phenyl]-1,6-diazabicyclo[6.2.0]decane-6-carboxamide](/img/structure/B14750839.png)
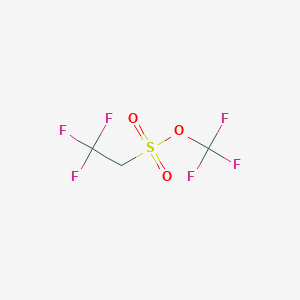
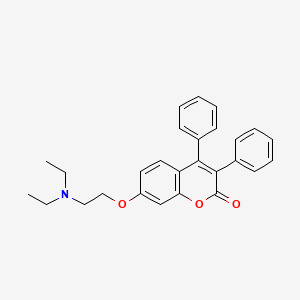
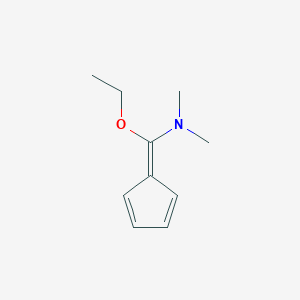
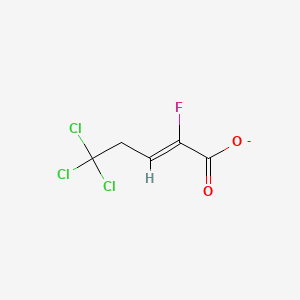
![1-[(3-Bromoprop-2-yn-1-yl)oxy]-2,4,5-trichlorobenzene](/img/structure/B14750867.png)
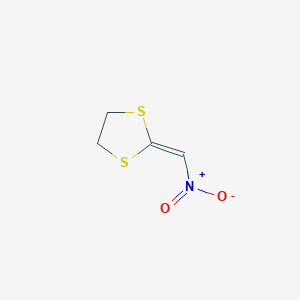
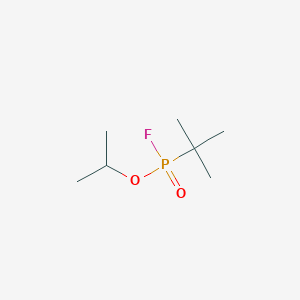
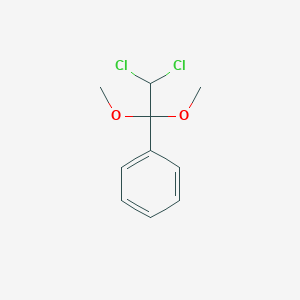
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
